molecular formula C3H6Br2 B12056605 1,3-dibromo(1,2,3-13C3)propane

1,3-dibromo(1,2,3-13C3)propane

Cat. No.: B12056605
M. Wt: 204.87 g/mol
InChI Key: VEFLKXRACNJHOV-VMIGTVKRSA-N
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Description

Significance of Stable Isotope Tracers in Elucidating Complex Chemical Transformations

Stable isotope tracers, which are non-radioactive, have become increasingly popular due to their safety and versatility. bitesizebio.com They allow researchers to follow a substrate through a series of biochemical reactions, providing detailed information about the metabolic wiring of cells. nih.gov The use of stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H) is fundamental in mechanistic and kinetic studies, enhancing the specificity of analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR). symeres.com

Isotopic enrichment is the process of increasing the concentration of a specific isotope of an element in a sample. This technique is crucial for mechanistic studies as it allows for the tracking of atoms through chemical reactions. acs.org When an atom in a reactant molecule is replaced by its heavier isotope, the rate of reaction can change. This phenomenon, known as the kinetic isotope effect (KIE), provides a sensitive probe for characterizing transition state structures. core.ac.ukwikipedia.org By measuring the KIE, chemists can deduce the degree of bond breaking or formation in the rate-determining step of a reaction. core.ac.uk The change in isotopic composition of both reactants and products over time allows for the calculation of the KIE, offering profound insights into the reaction mechanism. core.ac.ukwikipedia.org

Carbon-13, a stable isotope of carbon, constitutes about 1.1% of all natural carbon. wikipedia.org Compounds enriched with ¹³C are invaluable in both organic and biological chemistry. alfa-chemistry.com In metabolic research, ¹³C-labeled compounds are used to trace the fate of carbon atoms through intricate metabolic pathways, helping to identify metabolic bottlenecks and understand diseases like cancer and diabetes. alfa-chemistry.com This approach, known as metabolic tracing, provides dynamic insights into biological systems. bitesizebio.com

In drug development, ¹³C labeling aids in investigating drug metabolism by tracking the breakdown and excretion of a drug, which is crucial for optimizing its pharmacokinetic properties. alfa-chemistry.com Furthermore, ¹³C-labeled compounds are instrumental in environmental and agricultural sciences for tracing the carbon cycle and understanding carbon sequestration mechanisms. alfa-chemistry.com The non-radioactive nature of ¹³C makes it a safe alternative for diagnostic tests, such as the urea (B33335) breath test for detecting Helicobacter pylori infection. wikipedia.org

The power of ¹³C labeling also extends to the detailed structural characterization of molecules. symeres.com Because ¹³C has a non-zero spin quantum number, it is active in nuclear magnetic resonance (NMR) spectroscopy, allowing for the elucidation of the carbon framework of organic molecules. wikipedia.orgnih.gov

Fundamental Principles of Isotopic Enrichment for Mechanistic Insights

Overview of 1,3-Dibromopropane (B121459) as a Key C3 Synthon

1,3-Dibromopropane is an organobromine compound with the chemical formula (CH₂)₃Br₂. wikipedia.org It is a versatile C3 synthon, a building block containing a three-carbon chain, widely used in organic synthesis. wikipedia.orgexsyncorp.com Its utility stems from the presence of two bromine atoms, which act as leaving groups in various reactions, enabling the formation of C3-bridged compounds. wikipedia.orgexsyncorp.com

The study of propane (B168953) and its derivatives has a rich history. Propane itself was first synthesized in 1857 by the French chemist Marcellin Berthelot. wikipedia.orgatamanchemicals.com Early investigations into propane derivatives were crucial in establishing the foundational principles of organic chemistry, including the concept that the four combining powers of a carbon atom have the same value. royalsocietypublishing.org The development of synthetic methods for propane derivatives, such as the conversion of propylene (B89431) dibromide to propane, paved the way for their use as key intermediates in a wide range of chemical syntheses. wikipedia.org Notably, 1,3-dibromopropane was used in the first synthesis of cyclopropane (B1198618) in 1881, a reaction known as the Freund reaction. wikipedia.org

The bromine atoms in 1,3-dibromopropane are excellent leaving groups, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is fundamental to its role in forming new carbon-carbon bonds, a cornerstone of organic synthesis. cognitoedu.org For example, 1,3-dibromopropane can react with nucleophiles at both ends of its carbon chain to form cyclic compounds. exsyncorp.comscispace.com

The mechanism of reactions involving bromine often involves the formation of a cyclic bromonium ion intermediate, particularly in addition reactions to alkenes. libretexts.orgmasterorganicchemistry.com In substitution reactions, the carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by a nucleophile. cognitoedu.org This fundamental reactivity allows for the construction of more complex molecular architectures from simple starting materials. exsyncorp.com Density functional theory calculations have also shed light on the mechanism of nickel-centered carbon-bromine bond-forming reactions, revealing the involvement of changes in the metal's spin state. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6Br2

Molecular Weight

204.87 g/mol

IUPAC Name

1,3-dibromo(1,2,3-13C3)propane

InChI

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1+1,2+1,3+1

InChI Key

VEFLKXRACNJHOV-VMIGTVKRSA-N

Isomeric SMILES

[13CH2]([13CH2]Br)[13CH2]Br

Canonical SMILES

C(CBr)CBr

Origin of Product

United States

Synthetic Methodologies for 1,3 Dibromo 1,2,3 13c3 Propane

Strategies for Regiospecific Carbon-13 Enrichment

Achieving uniform labeling across the propane (B168953) backbone is the foundational step in the synthesis. This requires careful selection of precursors where the ¹³C₃ unit is already assembled or can be constructed efficiently.

The choice of the initial labeled material is critical for the successful synthesis of 1,3-dibromo(1,2,3-¹³C₃)propane. The precursor must contain a pre-formed three-carbon chain with uniform ¹³C labeling to avoid isotopic scrambling and ensure the final product has the desired ¹³C₃ structure. researchgate.net Commercially available sources of fully labeled three-carbon molecules are often the most practical starting points.

Key precursors for introducing the ¹³C₃ backbone include:

(1,2,3-¹³C₃)Propane-1,3-diol: This is a highly effective precursor as the hydroxyl groups are readily converted to bromine atoms. libguides.com Its synthesis can be derived from the reduction of correspondingly labeled diethyl malonate. libguides.com

[¹³C₃]-Propionic Acid: This compound can serve as a starting point for a multi-step synthesis to build the required carbon skeleton with other functional groups. mdpi.com

Propane-¹³C₃: While a basic hydrocarbon, fully labeled propane can be a precursor, though it requires functionalization before bromination, which can be challenging to control regioselectively. molbase.com

Acetone-¹³C₃ and Acrolein-¹³C₃: These carbonyl compounds are versatile starting materials in organic synthesis and can, in principle, be used to construct the labeled propane backbone. google.comdatapdf.com

Table 1: Key Precursors for ¹³C₃ Incorporation

Precursor Formula Role in Synthesis
(1,2,3-¹³C₃)Propane-1,3-diol HO-¹³CH₂-¹³CH₂-¹³CH₂-OH Direct precursor for bromination.
[¹³C₃]-Propionic Acid ¹³CH₃¹³CH₂¹³COOH Starting point for building the functionalized C3 chain. mdpi.com
Acetone-¹³C₃ ¹³CH₃(¹³CO)¹³CH₃ A building block that can be converted to a propane derivative. google.com

Synthetic strategies for labeled compounds can be broadly categorized as linear or convergent. numberanalytics.comunizg.hr

Table 2: Comparison of Synthetic Approaches

Approach Description Advantages Disadvantages
Linear Step-by-step construction from a single starting material. unizg.hr Logically simple to plan. Overall yield can be low over many steps. numberanalytics.com
Convergent Independent synthesis of fragments followed by coupling. numberanalytics.com Higher overall yield, greater efficiency. numberanalytics.comunizg.hr Can be more complex to design.

Precursor Selection and Isotopic Source Materials for 1,2,3-13C3 Incorporation

Advanced Reaction Pathways for 1,3-Dibromo(1,2,3-¹³C₃)propane Synthesis

Once a suitable, fully ¹³C-labeled three-carbon precursor is obtained, the next stage involves introducing the bromine atoms.

The final key step is the substitution of other functional groups, typically hydroxyl groups, with bromine. Standard bromination methods are generally applicable, with reaction conditions chosen to maximize yield and minimize side reactions.

The most direct route to 1,3-dibromo(1,2,3-¹³C₃)propane is the dibromination of (1,2,3-¹³C₃)propane-1,3-diol. This reaction is analogous to the synthesis of the unlabeled compound from 1,3-propanediol. sciencemadness.org

Several standard methods can be employed for this transformation:

Reaction with Phosphorus Tribromide (PBr₃): This is a common and effective method for converting primary alcohols to alkyl bromides. The reaction of (1,2,3-¹³C₃)propane-1,3-diol with PBr₃ would directly yield the desired 1,3-dibromo(1,2,3-¹³C₃)propane.

Reaction with Hydrobromic Acid (HBr): Treatment of the diol with concentrated hydrobromic acid, often with a strong acid catalyst like sulfuric acid (H₂SO₄), is another established method. chemicalbook.comguidechem.com The mixture is typically heated to drive the substitution reaction to completion.

Table 3: Bromination Reactions of (1,2,3-¹³C₃)Propane-1,3-diol

Reagent Conditions Product
Phosphorus Tribromide (PBr₃) Typically in an inert solvent. 1,3-Dibromo(1,2,3-¹³C₃)propane
Hydrobromic Acid (HBr) / Sulfuric Acid (H₂SO₄) Reflux/heating. sciencemadness.org 1,3-Dibromo(1,2,3-¹³C₃)propane

While less direct, other ¹³C₃-labeled precursors like acetone (B3395972) or acrolein derivatives can be used. These routes require more synthetic steps to arrive at the final product.

From Acetone-¹³C₃: A potential pathway starts with fully labeled acetone. For instance, a known synthesis for a related compound involves reacting acetone with methanol (B129727) and bromine to form 1,3-dibromo-2,2-dimethoxypropane. google.com Hydrolysis of the ketal and reduction of the ketone would be necessary subsequent steps to form a diol, which could then be brominated.

From Acrolein-¹³C₃: Unlabeled 1,3-dibromopropane (B121459) can be prepared via the free-radical addition of hydrogen bromide to allyl bromide. chemicalbook.comwikipedia.org A similar strategy could be envisioned starting from ¹³C₃-labeled acrolein. The acrolein would first need to be reduced to the corresponding labeled allyl alcohol, converted to allyl bromide, and then reacted with HBr to yield the final product.

These multi-step pathways from carbonyl precursors are generally more complex and potentially lower-yielding than starting directly from the labeled diol.

Derivatization from (1,2,3-13C3)Propane-1,3-diol Analogues

Free Radical and Electrophilic Bromination Techniques with Isotopic Fidelity

The introduction of bromine atoms onto the ¹³C-labeled propane backbone is a critical step in the synthesis of 1,3-dibromo(1,2,3-¹³C₃)propane. Both free radical and electrophilic bromination reactions are employed, each with considerations for maintaining isotopic fidelity—the principle that the isotopic label remains in its intended position throughout the chemical transformation.

Free Radical Bromination: This method is a common approach for the synthesis of the unlabeled analogue, 1,3-dibromopropane, which can be adapted for the labeled version. researchgate.net The reaction typically involves the addition of hydrogen bromide (HBr) across allyl bromide in the presence of a radical initiator. For the synthesis of 1,3-dibromo(1,2,3-¹³C₃)propane, the starting material would be a fully labeled [¹³C₃]-allyl bromide.

Alternatively, direct bromination of ¹³C₃-propane can be achieved using bromine (Br₂) under UV light. nih.gov This reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. nih.govbritannica.com

Initiation: Homolytic cleavage of the Br-Br bond by UV energy to form two bromine radicals (Br•). britannica.com

Propagation: A bromine radical abstracts a hydrogen atom from the ¹³C-propane, creating a propyl radical (¹³CH₂¹³CH₂¹³CH₂• or ¹³CH₃¹³CH•¹³CH₃) and HBr. This is followed by the reaction of the propyl radical with a Br₂ molecule to form the brominated product and another bromine radical. britannica.comnih.gov

Termination: Combination of any two radical species. nih.gov

A key challenge in free radical bromination is controlling the regioselectivity. The reaction can produce a mixture of 1-bromopropane (B46711) and 2-bromopropane, with the latter often being the major product due to the higher stability of the secondary radical. nih.gov Furthermore, polybromination can occur, leading to a complex mixture of products and reducing the yield of the desired 1,3-dibromo product. Maintaining isotopic fidelity is generally high in this process as the carbon skeleton is not typically rearranged.

Electrophilic Bromination: This technique offers an alternative route, particularly for systems where free-radical reactions are less selective. Electrophilic bromination involves the attack of an electron-rich species on an electrophilic bromine source. nsf.gov For instance, ¹³C₃-labeled cyclopropane (B1198618) can undergo ring-opening reactions with electrophilic halogenating agents to yield 1,3-dihalogenated propanes. mdpi.com The use of reagents like N-bromosuccinimide (NBS) can provide a source of electrophilic bromine. mdpi.com Isotopic labeling experiments are crucial to confirm the reaction mechanism and ensure that the ¹³C atoms are not scrambled during the process. mdpi.com While less common for simple alkanes, electrophilic pathways can be engineered, for example, by starting with a ¹³C₃-labeled propane-1,3-diol, which can be converted to the dibromide using reagents like phosphorus tribromide (PBr₃). This nucleophilic substitution approach avoids the selectivity issues of free-radical halogenation.

Optimization of Reaction Conditions for Maximizing Isotopic Purity and Yield

The successful synthesis of 1,3-dibromo(1,2,3-¹³C₃)propane hinges on the careful optimization of reaction parameters to maximize both the chemical yield and the isotopic purity of the final product.

Key parameters that are typically optimized include:

Temperature: Temperature control is critical. In free-radical brominations, lower temperatures can help to increase selectivity, although this may come at the cost of a slower reaction rate. For other reaction types, the temperature must be high enough to overcome the activation energy but not so high as to cause decomposition or unwanted side reactions. beilstein-journals.org

Solvent: The choice of solvent can significantly influence reaction outcomes. beilstein-journals.org In free-radical reactions, non-polar solvents like carbon tetrachloride (CCl₄) are often used. For nucleophilic substitutions, the polarity and coordinating ability of the solvent can affect the reaction rate and mechanism.

Reaction Time: The duration of the reaction must be sufficient for complete conversion of the starting material, but extended reaction times can lead to the formation of byproducts and potentially compromise isotopic purity through side reactions. beilstein-journals.org

Stoichiometry of Reagents: The molar ratio of the reactants is a crucial variable. For example, in free-radical bromination, using an excess of the alkane can help to minimize polybromination. In other syntheses, the precise control of reagent amounts is necessary to ensure the desired reaction proceeds to completion without generating difficult-to-separate impurities. nih.gov

An example of optimization is seen in the synthesis of other isotopically labeled compounds where conditions are fine-tuned to achieve high yields and enantiomeric purity. beilstein-journals.org For instance, the timing of reagent addition can be critical to prevent side reactions like racemization of intermediates. beilstein-journals.org

Table 1: Factors for Optimization in the Synthesis of 1,3-Dibromo(1,2,3-13C3)propane

Parameter Objective Considerations
Temperature Maximize selectivity and reaction rate while minimizing decomposition. Lower temperatures may favor selectivity in free-radical reactions.
Solvent Ensure solubility of reactants and facilitate the desired reaction pathway. Solvent polarity can influence nucleophilic substitution rates.
Reaction Time Achieve complete conversion without forming excessive byproducts. Monitoring reaction progress is crucial to determine the optimal endpoint.
Reagent Stoichiometry Drive the reaction to completion and control product distribution. Excess of one reactant can minimize side reactions like polybromination.
Catalyst/Initiator Increase reaction rate and control selectivity. The choice of initiator can affect the efficiency of free-radical reactions.

Purification and Isotopic Validation Techniques in Labeled Synthesis

Following the synthesis, rigorous purification and validation steps are essential to ensure the high chemical and isotopic purity of 1,3-dibromo(1,2,3-¹³C₃)propane.

Chromatographic Separation Methods for Isotope-Enriched Compounds

Purification of the target compound from unreacted starting materials, reagents, and byproducts is a critical step. Given the small differences in physical properties between isotopologues, specialized separation techniques are often required.

Fractional Distillation: For liquid products like 1,3-dibromopropane, fractional distillation can be an effective method for purification, separating compounds based on differences in their boiling points. britannica.com

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. When coupled with a mass spectrometer (GC-MS), it not only separates the components of a mixture but also provides information about their mass, which is invaluable for identifying isotopically labeled compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC): For less volatile compounds or those that are thermally unstable, HPLC is the preferred method. nih.govnih.gov Different column chemistries can be employed to achieve separation. For instance, reversed-phase HPLC separates molecules based on hydrophobicity, while specialized columns, such as those used in hydrophilic interaction chromatography (HILIC) or mixed-mode chromatography, can resolve isomers and isotopologues that are otherwise difficult to separate. nih.govunimi.itresearchgate.net

Table 2: Chromatographic Methods for Purification and Analysis

Technique Principle of Separation Application for Labeled Compounds
Fractional Distillation Boiling point differences. Initial purification of the bulk liquid product.
Gas Chromatography (GC) Partitioning between a stationary phase and a mobile gas phase based on volatility and polarity. Separation of volatile labeled compounds and their isomers. mdpi.com
High-Performance Liquid Chromatography (HPLC) Partitioning between a stationary phase and a mobile liquid phase based on various chemical properties. Purification of non-volatile or thermally sensitive compounds; separation of isomers and isotopologues. nih.govunimi.it

Verification of Isotopic Incorporation and Enrichment Levels

Confirming the successful incorporation of the ¹³C label and determining the level of enrichment are the final, crucial steps in the synthesis of 1,3-dibromo(1,2,3-¹³C₃)propane.

Mass Spectrometry (MS): MS is a primary tool for isotopic analysis. It separates ions based on their mass-to-charge ratio (m/z). The incorporation of three ¹³C atoms in 1,3-dibromo(1,2,3-¹³C₃)propane results in a mass shift of +3 compared to the unlabeled compound. nih.gov High-resolution mass spectrometry (HRMS) can provide very precise mass measurements, allowing for the unambiguous confirmation of the elemental composition and isotopic labeling pattern. By analyzing the relative intensities of the mass peaks corresponding to the labeled (M+3) and unlabeled (M) compound, the isotopic enrichment can be quantified. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is a particularly powerful technique for verifying isotopic labeling. frontiersin.org Since ¹²C is not NMR-active, a standard ¹³C-NMR spectrum only shows signals from the naturally abundant (about 1.1%) ¹³C atoms. In a ¹³C-labeled compound, the signals from the enriched carbon atoms are significantly enhanced. For 1,3-dibromo(1,2,3-¹³C₃)propane, the spectrum would show strong signals for all three carbon positions, confirming the incorporation of the label across the propane backbone. masterorganicchemistry.com The chemical shifts of these signals can confirm the structure of the compound, and the integration of the peaks, under appropriate experimental conditions, can be used to determine the level of isotopic enrichment at each specific carbon position. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms Using 1,3 Dibromo 1,2,3 13c3 Propane As a Tracer

Investigating Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. 1,3-Dibromopropane (B121459) is a versatile reagent for creating three-carbon bridges and cyclic structures. chemkits.euindiamart.comwikipedia.org When its labeled variant, 1,3-dibromo(1,2,3-¹³C₃)propane, is used, the precise location of these three carbon atoms in the final product can be determined, typically using techniques like ¹³C NMR or mass spectrometry. researchgate.netacs.org This provides definitive evidence for the incorporation of the C₃ scaffold and clarifies the mechanism of its integration.

Tracing Carbon Scaffolds in Cyclization Reactions, including Cyclopropane (B1198618) Formation

By using 1,3-dibromo(1,2,3-¹³C₃)propane as the starting material, the mechanism of this cyclization can be unequivocally confirmed. The resulting cyclopropane molecule would be found to contain all three ¹³C atoms, demonstrating that the three-carbon backbone of the reactant is converted directly into the cyclic product. Isotope labeling studies, including those with ¹³C, have been instrumental in confirming the mechanisms of various cyclopropanation reactions. nih.govnih.govau.dk Analysis of the product mixture would show a single, fully labeled cyclopropane, confirming the intramolecular nature of the ring-forming step.

Mechanism of C-N Coupling Reactions Involving C₃-Bridged Intermediates

1,3-Dibromopropane is widely used as a chemical intermediate to prepare C₃-bridged compounds through carbon-nitrogen (C-N) coupling reactions. indiamart.comlookchem.com In these reactions, the dibromide acts as a bifunctional electrophile, reacting with two nucleophilic nitrogen atoms to form a stable three-carbon bridge, often resulting in the formation of heterocyclic compounds. For instance, it is used in the preparation of 2,3,4,5-tetrahydro-7,7-diphenylimidazo-[2,1-b]-thiazine-6(7H)-one by reacting with the potassium salt of 5,5-diphenyl-2-thiohydantoin. indiamart.com

The use of 1,3-dibromo(1,2,3-¹³C₃)propane provides a clear method to trace the origin of the C₃ bridge. Upon reaction with a dinucleophilic species, such as a diamine or a molecule with two distinct nitrogen nucleophiles, the resulting bridged product will incorporate the ¹³C₃-propane unit. Spectroscopic analysis of the product would reveal the connectivity of the labeled carbons, confirming that the three-carbon chain remains intact and bridges the nitrogen centers as predicted by the proposed mechanism.

Table 1. Tracing Carbon Scaffolds in C-N Coupling Reactions
ReactantsProposed ProductExpected ¹³C Labeling Pattern
1,3-Dibromo(1,2,3-¹³C₃)propane + EthylenediaminePiperazine (B1678402) (¹³C₃-labeled ethyl-bridged)The three labeled carbons form the bridge between the two nitrogen atoms of the resulting piperazine ring.
1,3-Dibromo(1,2,3-¹³C₃)propane + 2-Aminopyridine (B139424)Imidazo[1,2-a]pyridinium derivativeThe ¹³C₃ chain forms a new six-membered ring fused to the pyridine (B92270), connecting the pyridine nitrogen and the amino nitrogen.

Studies of Nucleophilic Substitution and Elimination Pathways

Haloalkanes are classic substrates for nucleophilic substitution and elimination reactions. ncert.nic.inyoutube.com The presence of two bromine atoms in 1,3-dibromopropane allows for a variety of reaction pathways, including sequential substitutions, eliminations, and intramolecular cyclizations. Isotopic labeling with ¹³C is a primary method for distinguishing between these competing mechanisms. researchgate.net

Differentiating Intramolecular versus Intermolecular Rearrangements Using ¹³C Labeling

A fundamental question in many chemical reactions is whether a transformation occurs within a single molecule (intramolecular) or between two or more molecules (intermolecular). dalalinstitute.com A crossover experiment is a definitive method used to distinguish between these two pathways. wikipedia.orgnumberanalytics.com In such an experiment, two similar but isotopically distinct reactants are allowed to react in the same vessel.

For example, to test the mechanism of a hypothetical rearrangement involving 1,3-dibromopropane, one could react an equimolar mixture of 1,3-dibromo(1,2,3-¹³C₃)propane and unlabeled 1,3-dibromopropane.

If the reaction is intramolecular, each molecule reacts by itself. The products will be either fully ¹³C-labeled or completely unlabeled.

If the reaction is intermolecular, fragments of the reactant molecules can exchange or "cross over." This would result in products containing a mixture of labeled and unlabeled carbons, which can be readily detected by mass spectrometry.

This technique has been widely used to study various rearrangements, including the Claisen rearrangement, and provides unambiguous evidence of the reaction's molecularity. dalalinstitute.com

Table 2. Illustrative Crossover Experiment Outcome
Mechanism TypeReactants in MixtureObserved ProductsConclusion
IntramolecularUnlabeled Reactant + Fully ¹³C₃-Labeled ReactantUnlabeled Product + Fully ¹³C₃-Labeled Product ONLYNo exchange of molecular fragments occurred.
IntermolecularUnlabeled Reactant + Fully ¹³C₃-Labeled ReactantUnlabeled, Partially Labeled, and Fully Labeled ProductsExchange of molecular fragments ("crossover") occurred.

Role of the 1,3-Dibromo Moiety in Driving Specific Reaction Outcomes

The specific structure of 1,3-dibromopropane, with two bromine leaving groups separated by a flexible three-carbon chain, is key to its reactivity. This arrangement makes it an ideal precursor for forming stable five- or six-membered rings through intramolecular cyclization when reacted with a suitable dinucleophile. The distance between the two electrophilic carbons (C1 and C3) is optimal for forming these low-strain cyclic systems.

In contrast to a monohalogenated propane (B168953), which can only undergo a single substitution or elimination, the 1,3-dibromo functionality allows for sequential reactions. This can be exploited to build more complex molecules in a controlled manner. Compared to its isomer, 1,2-dibromopropane, which typically forms three-membered rings or undergoes elimination to form alkenes, 1,3-dibromopropane's ability to form larger rings is distinct. The 1,3-relationship of the halogens directs the reaction towards these specific cyclization and bridging outcomes, which are fundamental in the synthesis of many heterocyclic and carbocyclic compounds.

Advanced Mechanistic Insights via Isotopic Perturbation and Kinetic Isotope Effects

Beyond simply tracing atoms, isotopic labeling can reveal subtle details about reaction transition states and equilibria. The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with a heavier isotope alters the rate of a chemical reaction. wikipedia.org This effect arises because the heavier isotope forms a slightly stronger chemical bond, affecting the vibrational energy of the bond and the energy required to reach the transition state. nih.gov

The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (k_L) to that with the heavy isotope (k_H). wikipedia.org For carbon, this is k₁₂_C / k₁₃_C. While the mass difference between ¹²C and ¹³C is small, leading to smaller KIEs than those seen with hydrogen/deuterium (B1214612), modern high-precision techniques like NMR and mass spectrometry can accurately measure these effects. harvard.eduillinois.edu

In reactions involving 1,3-dibromo(1,2,3-¹³C₃)propane, the ¹³C KIE would be a secondary KIE, as the C-Br bonds are broken, but the labeled carbon atoms are adjacent to the reaction center.

For an Sₙ2 reaction, where the nucleophile attacks as the leaving group departs, the carbon atom undergoes rehybridization. This typically results in a small, normal KIE (k₁₂/k₁₃ > 1) or an inverse KIE (k₁₂/k₁₃ < 1), often close to unity. wikipedia.org

For an Sₙ1 reaction, which involves the formation of a carbocation intermediate in the rate-determining step, a small normal or inverse KIE is also expected, as the effects of bond cleavage are partially offset by changes in hyperconjugation in the resulting cation. nih.gov

By measuring the ¹³C KIE at each carbon position, chemists can build a detailed picture of the transition state structure, helping to distinguish between closely related mechanisms like Sₙ1 and Sₙ2. wikipedia.orgnih.govcdnsciencepub.com

Furthermore, isotopic substitution can slightly shift the position of a rapid equilibrium, an effect known as isotopic perturbation of equilibrium. acs.orgorganicchemistrydata.orgaip.org This perturbation can be detected by NMR spectroscopy and used to determine whether a molecule exists as a single, symmetric species or as a rapidly equilibrating mixture of two tautomers, providing another layer of mechanistic detail. nih.govresearchgate.net

Table 3. Hypothetical ¹³C KIE Values and Mechanistic Interpretation for Nucleophilic Substitution on 1,3-Dibromo(1,2,3-¹³C₃)propane
Reaction TypeTypical k₁₂/k₁₃ Value at α-CarbonInterpretation
Sₙ2 (tight transition state)~1.00 - 1.02Indicates minimal change in the vibrational environment of the carbon backbone in the transition state.
Sₙ2 (loose transition state)1.03 - 1.06Suggests significant bond breaking has occurred in the transition state, leading to a more positive KIE. nih.gov
Sₙ10.98 - 1.02The observed KIE is a balance between bond cleavage (normal effect) and strengthening of adjacent bonds via hyperconjugation in the carbocation intermediate (inverse effect). nih.gov

Application of 13C-NMR in Probing Reaction Intermediates and Transition States

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy is a primary tool for characterizing the structure of organic molecules. When 1,3-dibromo(1,2,3-13C3)propane is used as a starting material, the enhanced signal intensity and the presence of 13C-13C coupling from the isotopic labeling provide a clear window into the fate of the carbon skeleton.

One classic reaction where this compound can be used to trace the mechanism is the Freundel reaction, an intramolecular Wurtz-type coupling to form cyclopropane. ethz.chwikipedia.org The generally accepted mechanism involves the formation of an organometallic intermediate. By using the 13C labeled starting material, it is possible to track the chemical shifts of the carbon atoms as they transition from an sp3 hybridized state in the linear alkane to the strained sp3 hybridized state in the cyclopropane ring.

In a hypothetical study, the reaction of this compound with a metal, such as zinc, can be monitored using in-situ 13C-NMR spectroscopy. The initial spectrum of the starting material would show distinct peaks for the labeled carbons. As the reaction proceeds, new signals corresponding to transient intermediates, such as a carbanion or an organozinc species, may be observed. The chemical shifts of these intermediates would be significantly different from the starting material due to changes in the electronic environment of the carbon atoms. For instance, a carbon atom bearing a negative charge in a carbanionic intermediate would be expected to show a significant upfield shift in its 13C-NMR spectrum.

The final product, 1,2,3-13C3-cyclopropane, would exhibit a single peak in its proton-decoupled 13C-NMR spectrum due to the symmetry of the molecule, with all three carbon atoms being chemically equivalent. docbrown.info The presence of 13C-13C coupling would result in a complex multiplet, confirming the integrity of the three-carbon ring.

Table 1: Hypothetical 13C-NMR Chemical Shifts for the Reaction of this compound to form Cyclopropane

Compound/IntermediateCarbon PositionHybridizationExpected 13C Chemical Shift (ppm)
This compoundC1, C3sp3~35
C2sp3~30
Organozinc IntermediateC1sp3Shifted from starting material
C2sp3Shifted from starting material
C3sp3Shifted from starting material
1,2,3-13C3-CyclopropaneC1, C2, C3sp3~ -2.9

Note: The chemical shifts for the intermediate are hypothetical and would depend on its precise structure and lifetime in solution.

Computational Chemistry Approaches for Complementary Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complementary approach to experimental studies for elucidating reaction mechanisms. researchgate.net By modeling the potential energy surface of a reaction, it is possible to calculate the geometries and energies of reactants, transition states, and products. This information helps to validate proposed mechanistic pathways and to understand the factors that control reaction rates and selectivity.

In the context of reactions involving 1,3-dibromopropane, DFT calculations can be used to model the step-by-step mechanism of, for example, a nucleophilic substitution or an elimination reaction. stanford.edu For the intramolecular cyclization, computational models can predict the structure of the transition state for the ring closure and calculate the associated activation energy.

For instance, in the reaction of 1,3-dibromopropane with a nucleophile, computational studies can help to distinguish between a direct intramolecular SN2 reaction and a two-step process involving a stable intermediate. The calculated energies for each pathway can indicate the most likely mechanism.

Table 2: Hypothetical Calculated Energies for the Cyclization of 1,3-Dibromopropane

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
1,3-DibromopropaneDFT/B3LYP/6-31G0
Transition StateDFT/B3LYP/6-31G+25
Cyclopropane + 2 Br-DFT/B3LYP/6-31G*-15

Note: These energy values are illustrative and would be subject to the specific reaction conditions and computational model used.

By combining the experimental data from 13C-NMR studies using this compound with the theoretical insights from computational chemistry, a comprehensive and detailed picture of the reaction mechanism can be constructed. The experimental observation of intermediates can be correlated with the calculated structures and energies, providing strong evidence for a particular mechanistic pathway.

Applications in Biochemical and Metabolic Pathway Tracing

Tracing the Fate of Propane (B168953) Carbon Units in Biological Systems

The core application of 1,3-dibromo(1,2,3-¹³C³)propane is to track the three-carbon propane unit following its administration to a biological system. This enables researchers to map its metabolic fate with high precision.

Studies using the unlabeled or ¹⁴C-labeled analog of 1,3-dibromopropane (B121459) have established that a primary metabolic route involves conjugation with the endogenous antioxidant glutathione (B108866) (GSH). nih.govwikipedia.org This initial reaction leads to the formation of 1-bromo-3-propyl-S-glutathione. wikipedia.org This conjugate is not the final product but an intermediate in the mercapturic acid pathway, a major detoxification route in mammals. The initial conjugate is further metabolized through a series of enzymatic steps, leading to the excretion of urinary metabolites such as S-(3-hydroxypropyl)cysteine and its N-acetylated form, N-acetyl-S-(3-hydroxypropyl)cysteine. tandfonline.comtandfonline.com

By using 1,3-dibromo(1,2,3-¹³C³)propane, the entire ¹³C₃-propyl unit is integrated into these downstream metabolites. This allows for unambiguous confirmation that these molecules originate from the administered compound, effectively tracing the carbon backbone's integration into this specific biosynthetic detoxification pathway. Research in rats has shown that after oral administration, these conjugated metabolites are readily isolated from urine. tandfonline.comtandfonline.com Furthermore, evidence of biliary excretion and enterohepatic cycling of sulfur-containing metabolites suggests a complex, system-wide processing of the propyl unit. nih.govwikipedia.org

The initial step in the metabolism of 1,3-dibromopropane—its conjugation with GSH—is catalyzed by enzymes from the glutathione S-transferase (GST) family. koreascience.kr Using 1,3-dibromo(1,2,3-¹³C³)propane as a substrate allows for detailed investigation of this enzyme-catalyzed reaction. The ¹³C labels serve as a spectroscopic handle to monitor the reaction progress and characterize intermediates.

For example, ¹³C-NMR spectroscopy can be employed to observe changes in the chemical environment of the carbon atoms as the substrate binds to the enzyme's active site and is converted into the product. This provides insights into the enzyme's mechanism of action. Furthermore, the use of labeled substrates is crucial for kinetic isotope effect (KIE) studies, which can help elucidate the rate-limiting steps of a reaction and the nature of the transition state. nih.gov While specific KIE studies on 1,3-dibromo(1,2,3-¹³C³)propane are not widely reported, the principle is a cornerstone of enzymology, where replacing ¹²C with ¹³C can subtly alter reaction rates, providing clues about bond-breaking or bond-forming events at the labeled positions during catalysis. nih.gov

Integration of 1,3-Dibromo(1,2,3-13C3)propane into Biosynthetic Pathways

Understanding Biotransformation and Derivatization Pathways

Beyond the primary conjugation pathway, the ¹³C₃-labeled compound helps to identify and quantify all significant biotransformation routes, painting a complete picture of its metabolic network.

The metabolism of 1,3-dibromopropane is complex, yielding multiple products. In addition to the mercapturic acid derivatives, an oxidation product identified as β-bromolactic acid has been isolated from rat urine. tandfonline.comtandfonline.com Studies using ¹⁴C-labeled 1,3-dibromopropane revealed as many as eight different metabolites in urine, indicating several parallel biotransformation pathways.

Using 1,3-dibromo(1,2,3-¹³C³)propane in conjunction with modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS) greatly simplifies the task of identifying this full range of metabolites within a complex biological matrix like urine or liver homogenate. nih.govresearchgate.net The characteristic M+3 isotopic signature of the ¹³C₃-labeled metabolites makes them stand out from the thousands of endogenous compounds, acting as a clear beacon for their detection and subsequent structural characterization via tandem mass spectrometry (MS/MS).

Table 1: Identified Metabolites of 1,3-Dibromopropane in Rat Studies

Metabolite Name Pathway Reference
S-(3-hydroxypropyl)cysteine Glutathione Conjugation tandfonline.com
N-acetyl-S-(3-hydroxypropyl)cysteine Glutathione Conjugation tandfonline.comtandfonline.com
β-bromolactic acid Oxidation tandfonline.comtandfonline.com
N-acetyl-S-[1-bromo-3-propyl]-cysteine Glutathione Conjugation nih.gov

This table is based on data from studies using unlabeled or other isotopically labeled forms of 1,3-dibromopropane, which are directly applicable to tracing with the ¹³C₃ variant.

A significant finding from metabolic studies is that oxidation is a main route of detoxification for 1,3-dibromopropane. tandfonline.comtandfonline.com Approximately 3.5% of an administered dose was found to be exhaled as CO₂ within six hours in rats, indicating that the propane backbone can be completely broken down and its carbons can enter the central carbon pool.

Using 1,3-dibromo(1,2,3-¹³C³)propane allows for a quantitative carbon flow analysis. By measuring the amount of labeled ¹³CO₂ exhaled versus the amount of ¹³C incorporated into excreted urinary metabolites, researchers can precisely determine the flux of the propane carbons through competing metabolic pathways: the glutathione conjugation pathway versus the oxidative degradation pathway. tandfonline.com This type of analysis is fundamental to systems biology and toxicology, as it quantifies how a xenobiotic is partitioned and processed within an organism's entire metabolic network.

Formation of Labeled Metabolites and Their Structural Characterization in Complex Biological Matrices

Development of Isotopic Probes for Biomolecular Interactions

1,3-dibromo(1,2,3-¹³C³)propane is an effective chemical probe for studying specific biomolecular interactions, most notably the covalent modification of cellular nucleophiles. Its primary interaction is with glutathione, a key molecule in cellular defense. nih.govnih.gov Administration of 1,3-dibromopropane leads to a measurable depletion of hepatic glutathione levels, demonstrating a direct impact on the cell's antioxidant capacity. nih.govnih.govresearchgate.net

By using the ¹³C₃-labeled version, this interaction can be monitored with high specificity. Researchers can track the formation of the ¹³C₃-labeled S-bromopropyl glutathione adduct in real-time within cells or tissues. nih.govresearchgate.net This allows for the study of the kinetics of GSH depletion and its subsequent effects on cellular health, such as the induction of oxidative stress. nih.gov Therefore, 1,3-dibromo(1,2,3-¹³C³)propane acts as a targeted isotopic probe to link a specific molecular event—the alkylation of glutathione—to broader physiological and toxicological outcomes.

Advanced Spectroscopic Characterization for Structural and Mechanistic Detail

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Chemical Shift Analysis for Structural Elucidation of Labeled Compounds

The ¹³C NMR spectrum of unlabeled 1,3-dibromopropane (B121459) is characterized by two signals due to the molecule's symmetry. The terminal brominated carbons (C1 and C3) are chemically equivalent, as are the protons attached to them. The central carbon (C2) and its attached protons represent a second, distinct chemical environment.

In a typical proton-decoupled ¹³C NMR spectrum of unlabeled 1,3-dibromopropane, the chemical shifts are observed at approximately 31.4 ppm for the C1/C3 carbons and 34.7 ppm for the C2 carbon. yale.edu The electronegative bromine atoms deshield the adjacent C1/C3 carbons, shifting them downfield from a typical alkane carbon signal.

For 1,3-dibromo(1,2,3-¹³C₃)propane, the chemical shifts are expected to be very similar to the unlabeled compound. However, because all carbon atoms are the NMR-active ¹³C isotope, the proton-decoupled spectrum is profoundly different. Instead of simple singlets, the spectrum displays complex multiplets arising from strong one-bond (¹J) and two-bond (²J) carbon-carbon couplings, which provide direct evidence of the contiguous labeled carbon chain.

Carbon PositionTypical Chemical Shift (δ) in Unlabeled 1,3-dibromopropane (ppm)Expected Appearance in ¹³C{¹H} NMR of 1,3-dibromo(1,2,3-¹³C₃)propane
C1, C3~31.4Doublet of triplets (dt) or more complex multiplet
C2~34.7Triplet of triplets (tt) or more complex multiplet

Homonuclear (¹³C-¹³C) and Heteronuclear (¹H-¹³C) Coupling Constant Analysis for Connectivity

Coupling constants (J-couplings) are a powerful feature for confirming the covalent bonding framework. In 1,3-dibromo(1,2,3-¹³C₃)propane, both homonuclear and heteronuclear couplings are analyzed.

Homonuclear (¹³C-¹³C) Coupling: The measurement of ¹³C-¹³C coupling is only feasible due to the 100% isotopic enrichment at all three carbon positions. These couplings are paramount for confirming the carbon skeleton's integrity.

One-Bond Coupling (¹JCC): This coupling occurs between adjacent carbons (C1-C2 and C2-C3). For saturated sp³-sp³ systems, ¹JCC values are typically in the range of 30–40 Hz. The observation of a ~35 Hz coupling would definitively confirm the C1-C2 and C2-C3 bonds.

Two-Bond Coupling (²JCC): This geminal coupling occurs between C1 and C3 through the central C2 atom. These couplings are generally smaller, often less than 5 Hz, and provide further confirmation of the 1,3-relationship between the terminal carbons. acs.org

Heteronuclear (¹H-¹³C) Coupling: These couplings provide information on the number of protons attached to each carbon.

One-Bond Coupling (¹JCH): This direct coupling is large, typically between 125–150 Hz for sp³ carbons in bromoalkanes. libretexts.org In a proton-coupled ¹³C spectrum, the C1/C3 and C2 signals would each appear as a triplet (split by two attached protons), which would then be further split by the adjacent ¹³C nuclei.

Long-Range Coupling (nJCH): Two-bond (²JCH) and three-bond (³JCH) couplings are much smaller (0–15 Hz) and are instrumental in assigning structure via 2D NMR techniques.

Coupling TypeInteracting NucleiTypical Value (Hz)Significance
¹JCCC1–C230–40Confirms adjacent carbons in the propane (B168953) chain
²JCCC1–C3< 5Confirms 1,3-substitution pattern
¹JCHC1/C2/C3–H125–150Confirms C-H bonds
²JCH / ³JCHC–C–H / C–C–C–H0–15Establishes long-range connectivity

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, DEPT) for Complete Carbon-13 Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and mapping the complete bonding network.

DEPT (Distortionless Enhancement by Polarization Transfer): While primarily a 1D experiment, DEPT is used to differentiate between carbon types. A DEPT-135 experiment on 1,3-dibromo(1,2,3-¹³C₃)propane would show two negative signals, confirming that all three carbons are methylene (B1212753) (CH₂) groups. uvic.ca

COSY (Correlation Spectroscopy): This ¹H-¹H experiment reveals proton-proton couplings. A cross-peak would be observed between the proton signals of the C1/C3 carbons (~3.58 ppm) and the C2 carbon (~2.37 ppm), confirming their adjacency. yale.edusdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached protons. For 1,3-dibromo(1,2,3-¹³C₃)propane, it would show two cross-peaks: one connecting the C1/C3 ¹³C signal (~31.4 ppm) to its corresponding ¹H signal (~3.58 ppm), and a second connecting the C2 ¹³C signal (~34.7 ppm) to its ¹H signal (~2.37 ppm). columbia.eduustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for mapping the carbon skeleton. It detects longer-range (typically 2- and 3-bond) ¹H-¹³C correlations. columbia.eduustc.edu.cn Key expected correlations include:

A correlation between the protons on C1 and the carbons C2 and C3.

A correlation between the protons on C2 and the carbons C1 and C3. These correlations would provide unequivocal proof of the 1,3-dibromopropane structure.

Quantitative NMR for Isotopic Enrichment Assessment

Quantitative NMR (qNMR) is a precise method to determine the level of isotopic enrichment. By acquiring a ¹³C or ¹H spectrum under specific quantitative conditions (e.g., long relaxation delays and suppression of the Nuclear Overhauser Effect), the exact percentage of ¹³C at each carbon position can be measured.

In a ¹H qNMR experiment, the large ¹JCH coupling gives rise to "¹³C satellite" peaks flanking the main proton signal. The isotopic enrichment is calculated by comparing the integrated area of the satellite peaks (from molecules containing a ¹³C atom at that position) to the total area of all signals for that proton. For 1,3-dibromo(1,2,3-¹³C₃)propane, the expectation is that the central "unlabeled" peak would be absent or near the limit of detection, and only the satellite signals would be observed, confirming enrichment levels at or near 100%.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information on the molecular weight and elemental composition of a molecule.

High-Resolution Mass Spectrometry for Exact Mass and Isotope Ratio Confirmation

High-resolution mass spectrometry (HRMS) is critical for verifying the identity and isotopic purity of 1,3-dibromo(1,2,3-¹³C₃)propane. Natural bromine exists as a mixture of two stable isotopes, ⁷⁹Br (~50.54%) and ⁸¹Br (~49.46%). orgchemboulder.com This gives compounds containing two bromine atoms a highly characteristic isotopic pattern in the mass spectrum, with major peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1. nih.gov

For 1,3-dibromo(1,2,3-¹³C₃)propane, HRMS would confirm the mass increase of approximately 3 daltons compared to the unlabeled compound. The precise measurement of the monoisotopic mass allows for the unambiguous determination of the elemental formula, including the number of ¹³C atoms. The observed isotopic cluster must match the theoretical pattern for a C₃H₆Br₂ species containing three ¹³C atoms and two bromine atoms, providing definitive confirmation of the compound's identity and successful labeling. nih.gov

Ion FormulaExact Mass (Da)Relative Abundance
[¹³C₃H₆⁷⁹Br₂]⁺204.8872~100%
[¹³C₃H₆⁷⁹Br⁸¹Br]⁺206.8852~98%
[¹³C₃H₆⁸¹Br₂]⁺208.8831~24%

Fragmentation Patterns and Isotopic Retention in MS/MS Studies

Mass spectrometry (MS) of isotopically labeled compounds offers profound insights into fragmentation pathways and reaction mechanisms. In the analysis of 1,3-dibromo(1,2,3-¹³C₃)propane, the key is to compare its fragmentation pattern with that of its unlabeled analogue. The molecular weight of the labeled compound is 204.87 g/mol , a +3 mass shift compared to the most abundant isotopologue of the unlabeled compound (approx. 201.89 g/mol ). sigmaaldrich.comnist.gov This initial shift confirms the incorporation of the three ¹³C atoms.

Electron ionization (EI) of 1,3-dibromopropane typically results in a molecular ion peak ([M]⁺) and several key fragment ions. nist.govdocbrown.info The most prominent fragments arise from the loss of a bromine atom and cleavage of the carbon chain. By analyzing the mass-to-charge (m/z) ratio of fragments from 1,3-dibromo(1,2,3-¹³C₃)propane, it is possible to determine whether the carbon backbone remains intact or undergoes rearrangement during fragmentation.

In tandem mass spectrometry (MS/MS) studies, specific ions are selected and further fragmented. This technique is crucial for confirming the retention of the ¹³C labels within specific fragments. For instance, the selection and fragmentation of the [¹³C₃H₆Br₂]⁺• molecular ion would allow for a precise study of its decomposition channels. The observation of fragments where the mass shift corresponds to the number of carbon atoms confirms that the isotopic labels are retained, providing unambiguous evidence for the connectivity of the atoms within the fragment. nih.gov This is particularly useful in mechanistic studies where labeled starting materials are used to trace the origin of atoms in reaction products. nih.gov

Table 1: Predicted Mass-to-Charge (m/z) Ratios for Major Ions of Unlabeled vs. Fully ¹³C-Labeled 1,3-Dibromopropane This table is based on common fragmentation patterns for haloalkanes and the known mass shift from ¹³C labeling. sigmaaldrich.comdocbrown.infolibretexts.org

Ion FragmentUnlabeled FormulaPredicted m/z (Unlabeled)Labeled FormulaPredicted m/z (Labeled)Isotopic Retention
Molecular Ion[C₃H₆Br₂]⁺•200/202/204[¹³C₃H₆Br₂]⁺•203/205/207Full
Loss of Br[C₃H₆Br]⁺121/123[¹³C₃H₆Br]⁺124/126Full
Propyl Cation[C₃H₇]⁺43[¹³C₃H₇]⁺46Full
Bromomethyl Cation[CH₂Br]⁺93/95[¹³CH₂Br]⁺94/96Partial (1 of 3 ¹³C)

Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, leading to characteristic isotopic patterns for bromine-containing ions.

Complementary Spectroscopic Methods (e.g., IR, Raman, X-ray Crystallography)

While mass spectrometry excels at determining mass and fragmentation, other spectroscopic methods provide complementary information about functional groups and three-dimensional structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. nih.govlibretexts.org The frequency of a specific vibration is dependent on the masses of the atoms involved and the strength of the bond connecting them. libretexts.org

In 1,3-dibromo(1,2,3-¹³C₃)propane, the substitution of all ¹²C atoms with the heavier ¹³C isotope leads to a predictable shift in the vibrational frequencies of the carbon backbone. msu.edu Specifically, the C-C and C-H stretching and bending modes, as well as the C-Br stretching vibrations, will be observed at lower wavenumbers (frequencies) compared to the unlabeled compound. nist.govnih.govnist.gov This isotopic shift provides definitive evidence of the label's incorporation into the molecular structure and can help in assigning complex vibrational spectra. researchgate.net

For example, the C-Br stretching vibration in bromoalkanes typically appears in the fingerprint region of the IR spectrum. docbrown.info The increase in the reduced mass of the C-Br bond due to the ¹³C atom will cause this absorption to shift to a lower frequency. Analyzing these shifts can confirm the position of the isotopic label without destroying the sample.

Table 2: Predicted Vibrational Frequency Shifts for 1,3-dibromo(1,2,3-¹³C₃)propane This table illustrates the expected qualitative shifts in key vibrational modes based on the principles of isotope effects in vibrational spectroscopy. libretexts.orgmsu.edu

Vibrational ModeTypical Wavenumber Range (Unlabeled)Predicted Shift for ¹³C₃-Labeled CompoundRationale
C-H Stretch2850-3000 cm⁻¹Minor shift to lower frequencyMass of carbon atom influences the C-H bond vibration.
C-H Bend1350-1470 cm⁻¹Shift to lower frequencyInvolves motion of the carbon backbone.
C-C Stretch800-1200 cm⁻¹Significant shift to lower frequencyDirectly involves the isotopically substituted carbon atoms.
C-Br Stretch500-650 cm⁻¹Significant shift to lower frequencyThe reduced mass of the C-Br oscillator is increased. docbrown.info

Solid-State Characterization of Derived Labeled Compounds

1,3-Dibromopropane and its isotopically labeled analogues are valuable building blocks in organic synthesis, often used to introduce a three-carbon bridge between nucleophilic centers. wikipedia.org This can lead to the formation of a wide variety of new, more complex molecules, such as heterocyclic compounds, organometallic complexes, and dicationic ionic liquids. harvard.edursc.orgresearchgate.net

When these derived compounds are crystalline, their precise three-dimensional atomic arrangement can be determined using single-crystal X-ray crystallography. jhu.edu This technique provides definitive information on bond lengths, bond angles, and conformation in the solid state.

Table 3: Examples of Compound Classes Derived from 1,3-Dibromopropane for Solid-State Analysis This table lists examples of synthetic applications where 1,3-dibromopropane is used as a C₃ linker, leading to compounds that can be characterized by methods like X-ray crystallography.

Compound ClassSynthetic StrategyPotential Solid-State Characterization
N-HeterocyclesReaction with bidentate nitrogen nucleophilesX-ray Crystallography, Solid-State NMR
Organometallic ComplexesFormation of chelate rings with metal centers rsc.orgX-ray Crystallography jhu.edu
Dicationic Ionic LiquidsQuaternization of two imidazole (B134444) or pyridine (B92270) units researchgate.netX-ray Crystallography, Differential Scanning Calorimetry (DSC)
Crown Ethers/CryptandsCyclization reactions with diols or other linkersX-ray Crystallography

Synthetic Utility As a Carbon 13 Labeled Building Block

Incorporation into Complex Organic Architectures

The bifunctional nature of 1,3-dibromo(1,2,3-¹³C₃)propane, with two reactive C-Br bonds, makes it an ideal reagent for constructing larger, more complex molecular frameworks where the propane (B168953) unit acts as a labeled linker.

The labeled propane unit can be readily incorporated into various heterocyclic systems through cyclization reactions. The dibromide can react with dinucleophiles or be used in sequential alkylations to form rings.

N-Alkylation of Heterocycles : 1,3-dibromopropane (B121459) is widely used for the N-alkylation of various heterocycles. ias.ac.in In a typical reaction, a heterocyclic amine like indole (B1671886) or pyrrole (B145914) is deprotonated with a base, and the resulting anion reacts with 1,3-dibromopropane. This can lead to either a mono-alkylated product or a bis-heterocyclic compound where the C₃-linker bridges two heterocyclic units. ias.ac.in Using the ¹³C₃-labeled version allows for precise tracking of the linker in subsequent biological or chemical studies.

Formation of Fused and Spiro-Heterocycles : The reaction of 1,3-dibromopropane with compounds containing two nucleophilic centers can lead to the formation of new rings. For instance, its reaction with 1,3-indanedione under phase-transfer catalysis conditions yields spiro[cyclobutane-1,2'-indene]-1',3'-dione. ajgreenchem.com Similarly, it reacts with 2-aminopyridine (B139424) derivatives to form imidazopyridine systems. researchgate.net The reaction with pyridine-4-aldoxime (B7857832) results in the formation of a quaternary pyridinium (B92312) salt, another important class of heterocyclic compounds. srce.hr

Functionalized Pyrrolidones : The C₃-linker can be introduced into existing heterocycles. For example, the enolate of N-vinyl-2-pyrrolidone reacts with 1,3-dibromopropane to yield 3-(3-bromopropyl)-1-vinyl-2-pyrrolidone, which can be further functionalized. rsc.org

The table below summarizes examples of heterocyclic syntheses where labeled 1,3-dibromopropane could be employed.

Heterocycle ClassReactantsProduct Type
Bridged HeterocyclesIndole, Pyrrole, Isatin + 1,3-dibromopropane1,3-Bis(heterocyclyl)propane
Spiro CompoundsIndene-1,3-dione + 1,3-dibromopropaneSpiro[cyclobutane-1,2'-indene]-1',3'-dione
Fused Heterocycles2-Aminopyridine + 1,3-dibromoacetoneImidazopyridine derivative
Quaternary SaltsPyridine-4-aldoxime + 1,3-dibromopropane1-(3-Bromopropyl)pyridinium salt

The ability of 1,3-dibromo(1,2,3-¹³C₃)propane to act as a linker between two molecules is foundational to its use in the synthesis of both macrocycles and polymers.

Macrocycle Synthesis : A notable application is in the template-assisted synthesis of macrocycles. For example, copper(I) ions can be used to template the reaction between two bidentate secondary phosphines and 1,3-dibromopropane to form tetradentate phosphine (B1218219) macrocycles. rsc.org The ¹³C₃-labeling would be invaluable for studying the coordination chemistry and dynamic behavior of such macrocycles.

Polymer Synthesis : The labeled dibromide can be used as a monomer or a cross-linking agent in polymerization reactions. guidechem.com It reacts with bisphenols via Williamson ether synthesis to create monomers like 1,3-bis(3,5-dimethoxyphenoxy)propane, which can then undergo polymerization. nii.ac.jp It is also used to synthesize polyurethanes and polyesters by first reacting with phenolic aldehydes to form diols, which are then polymerized. scholaris.ca Furthermore, it is a key reagent in the preparation of specialized polymers like oligo(N-methylazetidine) through reactions with polyamines. researchgate.net

Synthesis of Labeled Heterocyclic Compounds with C3-Linkers

Preparation of Other ¹³C₃-Labeled Reagents and Precursors

The two bromine atoms in 1,3-dibromo(1,2,3-¹³C₃)propane are excellent leaving groups, allowing for its conversion into a variety of other ¹³C₃-labeled propane derivatives with different functional groups. This extends its utility beyond a simple linker to a precursor for a wide range of labeled reagents.

Standard nucleophilic substitution reactions can be used to replace the bromine atoms with a wide range of functional groups. This allows for the synthesis of a library of ¹³C₃-labeled propane synthons.

ReagentProduct Functional GroupExample Product
H₂O / OH⁻DiolPropane-1,3-diol(1,2,3-¹³C₃)
NaCNDinitrilePentanedinitrile(1,2,3-¹³C₃)
NaN₃Diazide1,3-Diazidopropane(1,2,3-¹³C₃)
R₂NHDiamineN¹,N³,R,R-Propane-1,3-diamine(1,2,3-¹³C₃)
K-PhthalimideDiphthalimide2,2'-(Propane-1,3-diyl)diisoindoline-1,3-dione(1,2,3-¹³C₃) rsc.org
R-SH / RS⁻DithioetherPropane-1,3-diylbis(sulfane) derivative wikipedia.org

These transformations provide access to labeled diols, diamines, dinitriles, and other bifunctional C₃ building blocks essential for synthesizing more complex labeled molecules, including pharmaceuticals and materials. For instance, the reaction with glutathione (B108866) (GSH) has been shown to yield 1-bromo-3-propyl-S-glutathione, demonstrating selective substitution. wikipedia.org

Olefination reactions are fundamental in C-C bond formation. 1,3-dibromo(1,2,3-¹³C₃)propane can be converted into reagents for these powerful transformations.

Wittig Reagents : The reaction of 1,3-dibromopropane with two equivalents of triphenylphosphine (B44618) yields a bis(phosphonium) salt. Treatment of this salt with a strong base generates a di-ylide. This ¹³C₃-labeled di-ylide can react with two equivalents of an aldehyde or ketone to form a new molecule containing two alkene functionalities connected by the labeled C₃-linker. libretexts.orgmasterorganicchemistry.com This is a powerful method for constructing symmetric, labeled unsaturated systems.

Horner-Wadsworth-Emmons (HWE) Reagents : The Michaelis-Arbuzov reaction between 1,3-dibromopropane and a trialkyl phosphite (B83602) produces a tetraalkyl propane-1,3-diylbis(phosphonate). alfa-chemistry.com This HWE reagent is generally more nucleophilic than its Wittig counterpart. wikipedia.org Deprotonation with a base like NaH generates a dianion that reacts smoothly with aldehydes and ketones, typically affording (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.comorganicchemistrydata.org The resulting water-soluble phosphate (B84403) byproduct simplifies purification. alfa-chemistry.com This route provides an efficient way to synthesize labeled, unsaturated esters, nitriles, or ketones.

Conversion to Labeled Propane Derivatives with Different Functionalities

Development of New Synthetic Methodologies Utilizing Labeled Synthons

The availability of versatile labeled building blocks like 1,3-dibromo(1,2,3-¹³C₃)propane is a catalyst for the development of new synthetic and analytical methodologies. While it may not invent a new named reaction, its application enables deeper understanding and novel approaches in several areas:

Mechanistic Elucidation : By incorporating the ¹³C₃-propane backbone, chemists can use ¹³C NMR spectroscopy to track the fate of the carbon atoms through a reaction sequence. This provides unambiguous evidence for reaction pathways, helps identify intermediates, and clarifies complex rearrangements.

Metabolic and Pharmacokinetic Studies : In drug development, understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) is critical. chemrxiv.org Synthesizing a drug candidate with a ¹³C₃-labeled propyl chain allows for its differentiation from endogenous compounds and precise quantification in biological matrices using mass spectrometry.

Quantitative Analysis : Labeled compounds serve as ideal internal standards in quantitative analytical methods. For example, 1,3-dibromopropane is a potential genotoxic impurity in the drug Olopatadine Hydrochloride. The ¹³C₃-labeled version would be the perfect internal standard for its trace-level quantification by GC-MS, improving the accuracy and reliability of safety assessments.

Materials Science : In polymer and materials science, incorporating labeled synthons allows for the study of polymer structure, chain dynamics, and degradation mechanisms using solid-state NMR and other techniques. rsc.orgresearchgate.net

The strategic use of 1,3-dibromo(1,2,3-¹³C₃)propane and the labeled precursors derived from it provides a powerful toolset for chemists, enabling the synthesis of complex molecules while simultaneously embedding a traceable signature within their core structure. nih.gov

Future Perspectives and Research Trajectories

Innovations in Carbon-13 Labeling Chemistry for Complex Systems

The synthesis of isotopically labeled compounds, such as 1,3-dibromo(1,2,3-13C3)propane, is continually evolving. Researchers are relentlessly pursuing more efficient, selective, and sustainable methods for introducing carbon-13 atoms into a wide array of molecules, extending beyond simple aliphatic chains to complex biological and materials systems.

Chemoenzymatic and Biocatalytic Approaches for Stereoselective Labeling

The convergence of chemical and enzymatic methodologies is paving the way for unprecedented control over the stereochemical outcome of labeling reactions. Biocatalysis, leveraging the inherent selectivity of enzymes, offers a powerful tool for introducing isotopes with high precision. researchgate.netnih.gov Engineered enzymes, such as variants of myoglobin (B1173299) and cytochrome P450s, are being developed to catalyze abiological carbene transfer reactions, enabling the stereoselective construction of complex molecular architectures, including cyclopropane (B1198618) rings. acs.org

Recent research has demonstrated the use of enzyme-catalyzed reactions for the synthesis of isotopically labeled amino acids and other biologically relevant molecules. researchgate.netnih.gov For instance, a biocatalytic platform driven by hydrogen gas has been developed for the enantioselective incorporation of deuterium (B1214612) into amino acids, a principle that is adaptable for carbon-13 labeling. researchgate.netnih.gov This approach allows for the simultaneous introduction of multiple isotopes with high stereocontrol and atom economy. researchgate.netnih.gov The two-step biocatalytic synthesis of oxygenated propenylbenzene derivatives, involving chemo-enzymatic epoxidation followed by microbial oxidation, further highlights the potential of these hybrid strategies. jove.com

Table 1: Examples of Chemoenzymatic and Biocatalytic Labeling Strategies

ApproachEnzyme/CatalystSubstrate TypeLabeled ProductKey Advantage
Reductive AminationHydrogenase & Amino Acid Dehydrogenaseα-keto acidsChiral 13C/15N/2H-amino acidsHigh stereoselectivity and atom economy
Olefin CyclopropanationEngineered MyoglobinVinylarenes & DiazoketonesChiral cyclopropanesHigh diastereo- and enantioselectivity
Epoxidation/HydrolysisLipase (e.g., Novozym 435)PropenylbenzenesDiolsMild reaction conditions

Flow Chemistry and Automated Synthesis of Isotope-Enriched Compounds

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in the production of isotopically labeled compounds. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous reagents or intermediates. rsc.orgresearchgate.net This methodology is increasingly being applied to the synthesis of deuterated and 13C-labeled compounds. rsc.orgutwente.nlnih.gov

Automated synthesis platforms, integrated with flow reactors, are further revolutionizing the field by enabling the rapid and reliable preparation of libraries of labeled molecules. nih.govopenmedscience.com These systems can perform multi-step syntheses, including purification and analysis, with minimal human intervention. nih.govopenmedscience.com This automation is not only crucial for accelerating drug discovery and development but also for the efficient production of custom-labeled compounds for specific research needs. nih.govresearchgate.net The use of "tube-in-tube" flow reactors for gas-liquid reactions, such as those involving 13CO₂, demonstrates innovative solutions to handle challenging isotopic precursors. rsc.org

Advancements in In Situ Spectroscopic Monitoring of Labeled Reactions

The ability to observe chemical transformations in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. The use of carbon-13 labeled compounds like this compound significantly enhances the sensitivity and resolution of various spectroscopic techniques.

Real-time Monitoring of Reaction Pathways using Flow NMR/MS

Flow Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for the non-invasive, real-time monitoring of chemical reactions under process-relevant conditions. acs.orgrsc.orgresearchgate.net By circulating a reaction mixture through an NMR spectrometer, researchers can track the concentration of reactants, intermediates, and products over time. The use of 13C-labeled substrates is particularly advantageous as it overcomes the low natural abundance of the 13C nucleus, providing cleaner spectra with higher signal-to-noise ratios in a shorter acquisition time. rsc.orgnih.gov

Coupling flow NMR with mass spectrometry (MS) provides a comprehensive analytical platform, offering both structural information from NMR and mass information from MS. jove.com This hyphenated technique is invaluable for identifying unknown species and elucidating complex reaction networks. Recent developments in flow-NMR methodology are extending its application from small molecules to larger biomolecules, enabling the study of processes like peptide oligomerization. acs.org

Table 2: Comparison of In Situ Reaction Monitoring Techniques

TechniqueInformation ProvidedAdvantages with 13C Labeling
Flow NMRStructural information, quantitative concentration dataEnhanced sensitivity, reduced spectral complexity, faster acquisition
Flow MSMolecular weight, fragmentation patternsUnambiguous identification of labeled species and metabolites
Raman SpectroscopyVibrational modes, functional groupsCan be used for in-line monitoring without isotopic labels, but labeling can help in complex mixtures
Infrared (IR) SpectroscopyFunctional groups, bond vibrationsSimilar to Raman, labeling can provide specific vibrational signatures

Spatially Resolved Isotopic Imaging Techniques

Visualizing the spatial distribution of molecules within a sample is crucial for understanding heterogeneous systems, from biological tissues to advanced materials. Isotopic imaging techniques, which map the distribution of specific isotopes, are becoming increasingly sophisticated, offering unprecedented spatial resolution.

Techniques such as Secondary Ion Mass Spectrometry (SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry allow for the visualization of isotopically labeled compounds in a spatially resolved manner. nih.govrsc.orgnih.gov NanoSIMS, for instance, can achieve nanometer-scale resolution, enabling the imaging of isotope distributions at the subcellular level. nih.govrsc.org These methods are being used to track the metabolic fate of 13C-labeled nutrients within tissues, revealing metabolic heterogeneity in organs like the kidney and brain. nih.gov Atomic-scale vibrational spectroscopy using electron probes has even demonstrated the ability to image individual 12C atoms within a 13C graphene lattice. researchgate.net

Hyperpolarized carbon-13 MRI is another powerful technique that dramatically increases the MR signal of 13C-labeled molecules, enabling real-time imaging of metabolic processes in vivo. nih.govopenmedscience.comelsevier.commdpi.com This has significant potential for clinical applications, including cancer diagnosis and monitoring treatment response. openmedscience.commdpi.com

Broader Impact on Interdisciplinary Research

The availability and innovative application of carbon-13 labeled compounds, exemplified by this compound, have a profound and far-reaching impact across numerous scientific fields. The ability to trace the journey of carbon atoms through intricate chemical and biological systems underpins fundamental research and technological development.

In drug discovery and development , 13C-labeled compounds are indispensable for studying drug metabolism, pharmacokinetics, and mechanisms of action. growthmarketreports.commusechem.com They serve as non-radioactive tracers, allowing for safe and detailed in vivo studies.

In metabolic research and systems biology , stable isotope tracing with 13C provides a quantitative understanding of metabolic fluxes and network regulation in both health and disease. growthmarketreports.comnih.gov This knowledge is critical for understanding diseases like cancer and for developing novel therapeutic strategies. mdpi.com

In materials science , isotopic labeling aids in the study of material degradation, diffusion processes, and reaction mechanisms at surfaces and interfaces. researchgate.net For example, understanding carbon atom mobility in materials like graphene is crucial for the development of next-generation electronics. researchgate.net

The continuous development of new labeling methods and analytical techniques ensures that the utility of compounds like this compound will continue to expand, fostering interdisciplinary collaboration and driving scientific discovery for years to come. The global market for stable isotope-labeled compounds is projected to see significant growth, reflecting the increasing demand for these powerful research tools. growthmarketreports.com

Applications in Materials Science for Polymer Characterization

The development of advanced polymers with tailored properties requires a deep understanding of their molecular structure. This compound is poised to become a significant tool in this field, primarily as a labeled monomer or cross-linking agent for the synthesis of polymers intended for detailed characterization. vulcanchem.comexsyncorp.com

The uniform labeling of the propane (B168953) unit provides a unique spectroscopic signature. In complex polymers, signals from different monomers can overlap in standard 1H or 13C NMR spectra, making a precise structural analysis difficult or impossible. However, when a polymer is synthesized using this compound, the labeled segments can be selectively observed. A key application is the use of three-dimensional (3D) NMR techniques to analyze complex terpolymers. acs.org For instance, incorporating a 13C3-labeled monomer into a polymer backbone allows for the dispersal and unambiguous assignment of proton and carbon resonances, which would otherwise be uninterpretable in 1D or 2D spectra. acs.org

This enhanced analytical clarity allows researchers to investigate several critical polymer characteristics with high precision. Future research will likely focus on using this labeled compound to:

Elucidate Complex Microstructures: Determine the precise sequence and arrangement of monomers in copolymers and terpolymers. acs.org

Study Degradation Mechanisms: Track the breakdown of polymer chains under various environmental stressors, identifying which bonds are breaking and what smaller molecules are formed. vulcanchem.com

Analyze Cross-Linking: Quantify the efficiency and nature of cross-linking reactions, which are fundamental to the properties of thermosetting resins and other advanced materials. exsyncorp.com

Table 1: Research Applications in Polymer Science

Research AreaApplication of this compoundInvestigated Properties
Polymer Microstructure Synthesis of labeled terpolymers for 3D-NMR analysis. acs.orgMonomer sequencing, tacticity, and branching.
Degradation Studies Incorporation into polymer backbone as a tracer. vulcanchem.comPathways of chemical or biological degradation.
Cross-Linking Analysis Use as a labeled cross-linking agent. exsyncorp.comCross-link density, reaction efficiency, and network structure.

Contribution to Drug Discovery and Agrochemical Development through Mechanistic Understanding

In the synthesis of complex molecules like pharmaceuticals and agrochemicals, 1,3-dibromopropane (B121459) is often used as a C3 building block to create bridged or cyclic structures. exsyncorp.comwikipedia.org For example, it is a key raw material in the manufacture of the drug Olopatadine Hydrochloride. The isotopically labeled version, this compound, offers a distinct advantage by enabling detailed mechanistic studies of both the synthesis and the subsequent biological activity of the final product.

The carbon-13 labeling allows researchers to precisely follow the three-carbon unit through multi-step synthetic pathways. This is invaluable for optimizing reaction conditions, identifying the source of impurities, and verifying the structure of complex intermediates and final products. By using 13C NMR and mass spectrometry, chemists can confirm that the C3 fragment has been incorporated into the target molecule as intended.

Furthermore, isotopic labeling is fundamental to understanding how a drug or agrochemical functions and is processed within a biological system. nih.gov When a potential new drug containing the 13C3-propane unit is studied, the label acts as a tracer to map its metabolic fate. wikipedia.org Researchers can identify the metabolites formed as the parent compound is broken down, which is a critical step in drug development. wikipedia.org For example, studies on unlabeled 1,3-dibromopropane in rats identified N-acetyl-S-(1-bromo-3-propyl)-cysteine as a metabolite; using the labeled version would confirm the pathway and quantify the transformation with much greater precision. wikipedia.org This detailed mechanistic insight helps in designing safer and more effective molecules.

Future research trajectories in this area include:

Reaction Pathway Elucidation: Using the labeled compound to distinguish between competing reaction mechanisms in the synthesis of heterocyclic and other complex molecular scaffolds. acs.org

Metabolic Profiling: Administering 13C3-labeled drug candidates or agrochemicals in preclinical studies to comprehensively map their metabolic pathways and identify all breakdown products. nih.gov

Target Engagement Studies: Employing advanced NMR techniques to study the interaction of a labeled drug with its biological target, such as a protein or enzyme, providing insight into its mechanism of action. nih.govumich.edu

Table 2: Mechanistic Insights from this compound

FieldMechanistic QuestionTechnique
Synthetic Chemistry How is the C3 unit incorporated into the final molecule? What byproducts are formed? 13C NMR, Mass Spectrometry
Drug Metabolism What are the metabolic products of a new drug candidate? wikipedia.orgIsotope-Ratio Mass Spectrometry, LC-MS
Agrochemical Science How does a new pesticide break down in the environment or in target organisms?Tracer studies using labeled compounds.
Biochemical Pharmacology How does a drug bind to its target receptor? nih.govumich.eduIsotope-edited NMR spectroscopy.

Q & A

Q. How does isotopic labeling with ¹³C in 1,3-dibromopropane influence experimental design for mechanistic studies?

Isotopic labeling requires precise control over reaction conditions to isolate kinetic isotope effects (KIEs) or trace reaction pathways. Researchers should employ NMR spectroscopy or mass spectrometry to monitor ¹³C incorporation and validate isotopic purity. For example, in cross-coupling reactions, labeled intermediates can be tracked to distinguish between competing mechanisms (e.g., SN2 vs. radical pathways). Pre-experimental calibration with unlabeled analogs is critical to establish baseline reactivity .

Q. What methodological considerations are essential for synthesizing 1,3-dibromo(1,2,3-13C3)propane with high isotopic fidelity?

Synthesis should prioritize closed-system reactors to prevent isotopic dilution. Use microwave-assisted synthesis (as in Scheme 2 of ) to minimize side reactions and ensure uniform ¹³C distribution. Post-synthesis, validate isotopic enrichment via isotopic ratio mass spectrometry (IRMS) and compare against theoretical isotopic abundance tables. Contamination risks during purification (e.g., column chromatography) must be mitigated using inert atmospheres .

Q. How can researchers characterize the structural and isotopic integrity of this compound?

Combine ¹³C NMR (to confirm labeling positions) with gas chromatography-mass spectrometry (GC-MS) for molecular verification. For crystallographic studies, single-crystal X-ray diffraction can resolve Br-C-¹³C bond angles, though isotopic effects on diffraction patterns require correction using specialized software (e.g., SHELXL). Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to detect isotopic shifts in C-Br stretching modes .

Advanced Research Questions

Q. How do conflicting data on reaction kinetics with this compound arise, and how can they be resolved?

Discrepancies often stem from isotopic scrambling or solvent-dependent KIEs. For example, polar solvents may accelerate ¹³C-Br bond cleavage, altering observed rate constants. To resolve contradictions:

  • Use deuterated solvents to isolate solvent effects.
  • Perform computational modeling (e.g., DFT) to predict isotopic effects on transition states.
  • Replicate experiments under rigorously controlled humidity and temperature .

Q. What factorial design approaches optimize the use of this compound in multi-step syntheses?

Employ response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, catalyst loading, isotopic purity). For instance, a 3² factorial design can identify optimal conditions for Suzuki-Miyaura couplings, where isotopic labeling may affect catalytic turnover. Include negative controls (unlabeled substrate) to quantify isotopic contributions to yield and selectivity .

Q. How can theoretical frameworks guide the application of this compound in novel reaction pathways?

Link experiments to Marcus theory (electron transfer) or frontier molecular orbital (FMO) theory to predict reactivity. For example, FMO analysis of ¹³C-labeled intermediates can reveal orbital symmetry mismatches in cycloadditions. Validate predictions with in situ spectroscopic monitoring (e.g., ReactIR) to capture transient species .

Q. What ethical and methodological challenges arise when integrating this compound into interdisciplinary studies (e.g., environmental chemistry)?

Key challenges include:

  • Data linkage : Ensure isotopic metadata is preserved across datasets (e.g., via FAIR principles).
  • Ethical consent : Disclose risks of brominated byproducts in toxicity studies (see –13 for analogous protocols).
  • Interdisciplinary calibration : Harmonize analytical methods (e.g., between synthetic chemists and environmental modelers) to avoid misinterpretation of isotopic data .

Methodological Resources

  • Synthesis Protocols : Microwave-assisted alkylation ().
  • Analytical Tools : Isotopic ratio MS (), DFT modeling ().
  • Safety Guidelines : Adapt handling protocols from ATSDR trichloropropane reports (–13).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.